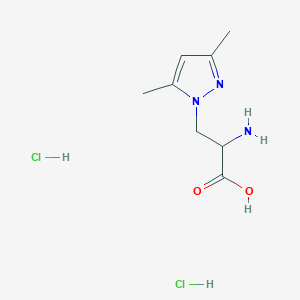

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride

Descripción general

Descripción

The compound “2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride” is a derivative of pyrazole, which is an organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

Pyrazole-based ligands, such as the one , can be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . They have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .Physical And Chemical Properties Analysis

The compound “2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride” is a white solid that dissolves well in polar organic solvents .Aplicaciones Científicas De Investigación

Modification and Application of Hydrogels

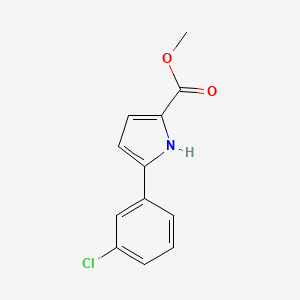

One study discusses the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, to improve their swelling properties and thermal stability. These modifications enhance the hydrogels' potential for medical applications due to their improved biological activities (Aly & El-Mohdy, 2015).

Synthesis of Structurally Diverse Libraries

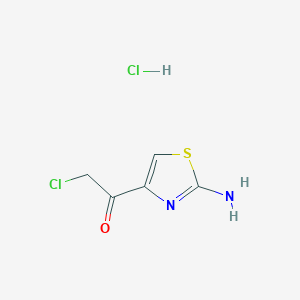

Another research avenue involves using a ketonic Mannich base derived from 2-acetylthiophene as a precursor for various alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This work underscores the versatility of similar compounds in generating a wide range of chemical entities with potential applications in drug discovery and material science (Roman, 2013).

Corrosion Inhibition

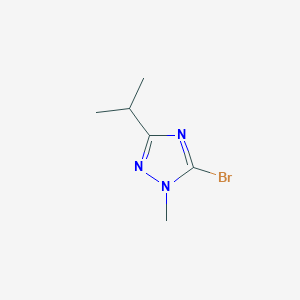

Further research has identified compounds such as methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate for their high efficacy as corrosion inhibitors of steel in hydrochloric acid solutions. These findings highlight the chemical's role in developing novel, effective corrosion inhibitors, particularly for industrial applications (Missoum et al., 2013).

Antimicrobial and Antimycobacterial Activities

In the realm of pharmaceutical research, derivatives of pyrazolic compounds have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies contribute to the ongoing search for new therapeutic agents against resistant microbial strains, with pyrazolic compounds showing promise as potent antimicrobial agents (R.V.Sidhaye et al., 2011).

Eco-Friendly Synthesis of α-Amino Esters

Moreover, research focused on the eco-friendly synthesis of heterocyclic pyrazolic carboxylic α-amino esters has been conducted, emphasizing sustainable chemistry practices. The study outlines a computational and experimental approach to synthesize these compounds, offering insights into greener synthesis methods for biologically active molecules (Mabrouk et al., 2020).

Propiedades

IUPAC Name |

2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-5-3-6(2)11(10-5)4-7(9)8(12)13;;/h3,7H,4,9H2,1-2H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRNUZZYLCGPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C(=O)O)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

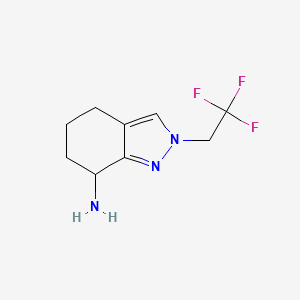

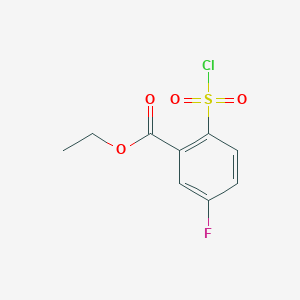

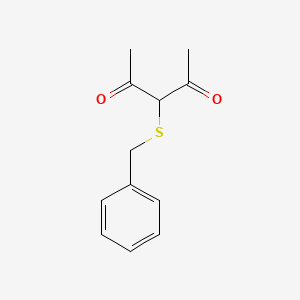

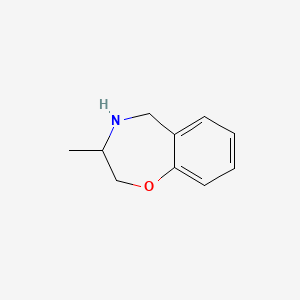

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)

amine hydrochloride](/img/structure/B1378739.png)

![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)